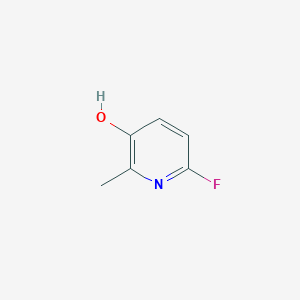

6-Fluoro-3-hydroxy-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEWKQXJKBPDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-hydroxy-2-methylpyridine, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn can enhance its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Identity and Structure

IUPAC Name: 6-fluoro-2-methylpyridin-3-ol CAS Number: 1227577-28-7[4] Molecular Formula: C₆H₆FNO[4] Molecular Weight: 127.12 g/mol [4] Chemical Structure:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, a combination of data from suppliers and predictive models provides a foundational understanding of its characteristics.

| Property | Value | Data Type | Significance in Drug Development |

| Physical State | Solid | Experimental | Impacts handling, formulation (e.g., for solid dosage forms), and dissolution rate. |

| Melting Point | No data available | - | A key indicator of purity and crystal lattice energy, affecting solubility and stability. |

| Boiling Point | 289.4 ± 35.0 °C | Predicted | Relevant for purification by distillation and assessing thermal stability. |

| Density | 1.251 ± 0.06 g/cm³ | Predicted | Important for formulation design and manufacturing processes. |

| pKa | 5.26 ± 0.10 | Predicted | Governs the ionization state at physiological pH, which critically affects solubility, permeability, and receptor binding. |

| Solubility | No data available | - | A crucial determinant of bioavailability; poor solubility is a major challenge in drug development. |

Experimental Determination of Physicochemical Properties

To provide a practical framework for researchers, this section details established, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 25°C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 5-10°C/min.

-

The endotherm peak in the resulting thermogram corresponds to the melting transition. The onset of this peak is generally reported as the melting point.

-

-

Data Analysis: The melting point is determined from the onset of the melting endotherm. The peak shape and area can also provide information about the sample's purity.

Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a calibration curve prepared from known concentrations of the compound.

pKa Determination by UV-Vis Spectroscopy

Rationale: The pKa of a compound with a UV-active chromophore can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The ionization of the hydroxyl group on the pyridine ring will alter the electronic structure and thus the absorbance profile.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa of the compound.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the ionized and unionized forms of the molecule differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro, hydroxyl, and methyl substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environment, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, providing a sensitive probe of the fluorine's local environment.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum.

-

2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl group and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Expected Features:

-

Electron Ionization (EI): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will be indicative of the molecule's structure, with potential losses of a methyl group, a fluorine atom, or other small neutral fragments.[6]

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum will likely show a protonated molecular ion ([M+H]⁺) at m/z 128.

Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Significance in Drug Discovery

The unique combination of a hydroxyl group, a methyl group, and a fluorine atom on a pyridine ring makes this compound a valuable scaffold in drug discovery. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding. The methyl group can provide steric bulk and influence binding pocket interactions. The fluorine atom can modulate the pKa of the pyridine nitrogen and the hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] These properties make this and related fluorinated pyridinols promising starting points for the synthesis of novel therapeutic agents targeting a wide range of diseases.[8]

References

-

1PlusChem LLC. 1227577-28-7 | this compound. [Link]

-

Three Chongqing Chemdad Co. 2-FLUORO-3-HYDROXY-6-PICOLINE. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

The Good Scents Company. 5-hydroxy-2-methyl pyridine. [Link]

-

PubChem. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

-

A review on the medicinal importance of pyridine derivatives - ResearchGate. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. [Link]

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central. [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. [Link]

-

ResearchGate. Pyridinols and Pyridones. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. P denotes the parent ions. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

ACS Omega. PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

-

MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

-

ResearchGate. meta-Selective Fluorination of Pyridine Derivatives. [Link]

-

New method for introducing fluorinated components into molecules - Uni Münster. [Link]

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. [Link]

-

NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1. [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

- Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

- Google Patents.

- Google Patents. US4086237A - Method of preparing 3-methyl pyridine.

-

Google Patents. (12) United States Patent. [Link]

- Google Patents. US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene].

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Fluoro-3-hydroxy-2-methylpyridine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyridines are a class of heterocyclic compounds of immense interest due to their prevalence in pharmaceuticals and agrochemicals. Among these, 6-fluoro-3-hydroxy-2-methylpyridine represents a molecule with a unique substitution pattern that is anticipated to confer specific biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous determination of the molecular structure of such compounds in solution.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple listing of data, this document delves into the theoretical underpinnings of the observed and predicted spectral features, offering insights into the causal relationships between the molecular structure and its NMR manifestation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories to obtain high-quality, reproducible data.

Theoretical Framework: The Influence of Substituents on the Pyridine Ring

The chemical shifts and coupling constants in the NMR spectra of this compound are dictated by the electronic effects of its three substituents: a fluorine atom, a hydroxyl group, and a methyl group, all attached to the pyridine core.

-

Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect (-I), which generally deshields nearby protons and carbons, shifting their signals downfield. Furthermore, the fluorine atom possesses lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) effect, which can influence the electron density at the ortho and para positions. The most significant feature of a fluorine substituent in NMR is its spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing invaluable structural information.

-

Hydroxyl (-OH): The hydroxyl group is a strong π-donor (+M effect) and a moderate σ-acceptor (-I effect). Its net effect is typically electron-donating, leading to an upfield shift (shielding) of the signals of ortho and para protons and carbons. The chemical shift of the hydroxyl proton itself is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This generally leads to a slight shielding (upfield shift) of the ring protons and carbons.

The interplay of these electronic effects in this compound results in a unique and predictable NMR fingerprint.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the established principles of substituent effects and analysis of related pyridine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit three distinct signals for the aromatic protons, one for the methyl protons, and one for the hydroxyl proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F6) ≈ 1-2 Hz | This proton is ortho to the hydroxyl group and meta to the fluorine, leading to a relatively upfield position. It will be split by the adjacent H-5 proton and show a smaller long-range coupling to the fluorine. |

| H-5 | 6.7 - 7.0 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8-9 Hz, ³J(H5-F6) ≈ 5-7 Hz | This proton is meta to the hydroxyl group and ortho to the fluorine, resulting in a significantly upfield shift. It will be split by the adjacent H-4 proton and show a larger three-bond coupling to the fluorine. |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | - | The methyl group at the 2-position is expected to resonate in this typical range for a methyl group on a pyridine ring. |

| -OH | 5.0 - 9.0 | Broad singlet (br s) | - | The chemical shift of the hydroxyl proton is highly variable and dependent on experimental conditions. It is often broad due to chemical exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six distinct signals for the pyridine ring carbons and one for the methyl carbon. The presence of the fluorine atom will induce C-F coupling, which is a key diagnostic feature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) | Rationale |

| C-2 | 150 - 155 | ³J(C2-F6) ≈ 3-5 Hz | This carbon is attached to the methyl group and is meta to the fluorine, resulting in a downfield shift and a small C-F coupling. |

| C-3 | 145 - 150 | ⁴J(C3-F6) ≈ 1-3 Hz | Attached to the hydroxyl group, this carbon will be significantly deshielded. A very small long-range C-F coupling may be observed. |

| C-4 | 115 - 120 | ³J(C4-F6) ≈ 5-7 Hz | This carbon is para to the fluorine and ortho to the hydroxyl group, leading to a relatively upfield position. It will exhibit a three-bond C-F coupling. |

| C-5 | 110 - 115 | ²J(C5-F6) ≈ 15-20 Hz | This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling and an upfield shift due to the fluorine's +M effect. |

| C-6 | 160 - 165 | ¹J(C6-F6) ≈ 230-250 Hz | Directly bonded to the fluorine, this carbon will be the most downfield and exhibit a large one-bond C-F coupling, a hallmark of a C-F bond. |

| -CH₃ | 15 - 20 | - | The methyl carbon is expected in this typical upfield region. |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental workflow is recommended.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2][3][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing hydroxyl groups as it can slow down the proton exchange, sometimes allowing for the observation of coupling to the -OH proton.[5] Chloroform-d (CDCl₃) or methanol-d₄ are other common alternatives.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2][4][6] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

-

Internal Standard: For precise chemical shift referencing, although the residual solvent peak can be used, adding a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents is best practice.[1]

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Pulse Width: A 30° or 45° pulse angle is typically used to balance signal intensity and relaxation delays.[7][8]

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).[9]

-

Spectral Width: Approximately 220-250 ppm, centered around 110-120 ppm.[8][10]

-

Pulse Width: A 30° pulse angle is recommended to mitigate T₁ relaxation effects and improve quantitation.[10]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.

-

Number of Scans: 1024-4096 scans, or more, may be required due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

III. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the resulting spectrum to obtain pure absorption lineshapes. Perform an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the TMS signal to 0 ppm.[11]

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) to establish the connectivity between nuclei.

-

Software: Utilize specialized NMR data processing software such as Mnova, TopSpin, or NMRium for efficient and accurate analysis.[12][13][14]

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, predictive, and methodological framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of this and other similarly substituted pyridine derivatives. The predicted spectral data, detailed methodologies, and clear visualizations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, ultimately accelerating the pace of discovery in drug development and related fields.

References

-

NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

-

University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Free NMR Data Analysis Software Download | NUTS. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

- American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.

- Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(45), 13869–13875.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

-

Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

- Gakh, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 416–421.

- Smurnyi, Y. D., et al. (2005). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 77(14), 4589–4595.

- Castañar, L., et al. (2017). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 82(15), 8082–8088.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Jonas, E., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

- Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

-

University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(8), 445–452.

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

- Gerig, J. T., & Reinheimer, J. D. (1970). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 52(6), 3146–3150.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877.

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

- 3. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub [sci-hub.kr]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0310339) [np-mrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 12. rsc.org [rsc.org]

- 13. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 14. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-3-hydroxy-2-methylpyridine

Introduction

6-Fluoro-3-hydroxy-2-methylpyridine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its unique combination of a fluorinated pyridine core, a hydroxyl group, and a methyl substituent presents distinct analytical challenges and opportunities. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation, identification, and quantification of this and related compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, rooted in fundamental principles and practical applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [1][2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Chemical Structure | ||

| PubChem CID: 74889043 | ||

| Key Structural Features | Pyridine ring, fluorine atom, hydroxyl group, methyl group | [1] |

The presence of a basic pyridine nitrogen, an acidic hydroxyl group, and an electronegative fluorine atom dictates the ionization behavior and fragmentation patterns of the molecule.

Ionization Techniques for this compound Analysis

The choice of ionization technique is critical and depends on the sample matrix, the desired level of structural information, and the required sensitivity.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This high energy leads to extensive and reproducible fragmentation, providing a detailed fingerprint for structural elucidation.[3]

Causality behind this choice: EI is well-suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). Given the relatively low molecular weight of this compound, GC-MS with EI is a primary technique for its analysis, especially for purity assessment and identification of unknown related impurities. The resulting fragmentation is invaluable for confirming the core structure.

Chemical Ionization (CI)

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer or adduction.[3] This results in significantly less fragmentation than EI, typically preserving the molecular ion or producing a protonated molecule ([M+H]⁺).[3]

Causality behind this choice: When the molecular ion is not readily observed in EI spectra due to extensive fragmentation, CI is an excellent alternative to confirm the molecular weight of the compound. For this compound, this would be crucial to ascertain the intact molecular species.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules in solution.[4] It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[4]

Causality behind this choice: ESI is the premier choice for coupling with Liquid Chromatography (LC-MS). The polar nature of the hydroxyl group and the basicity of the pyridine nitrogen in this compound make it an excellent candidate for positive-ion ESI, where it will readily form [M+H]⁺ ions. This approach is highly sensitive and suitable for quantification in complex biological or environmental matrices.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar compounds that are not efficiently ionized by ESI. It utilizes a corona discharge to ionize the solvent, which then transfers charge to the analyte.[4]

Causality behind this choice: For analyses where the mobile phase is less polar, or if the analyte is derivatized to reduce its polarity, APCI can offer better ionization efficiency and sensitivity compared to ESI.

Predicted Fragmentation Pathways

The fragmentation of pyridine derivatives in mass spectrometry is well-documented and typically involves characteristic losses from the ring system.[5] For this compound, the fragmentation will be directed by the interplay of its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 127 is expected. Key fragmentation pathways would likely include:

-

Loss of a hydrogen radical (•H): From the methyl or hydroxyl group, leading to an [M-1]⁺ ion at m/z 126.

-

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion at m/z 112.

-

Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to an [M-28]⁺ ion at m/z 99.[6]

-

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring, resulting in an [M-27]⁺ ion.[5][7]

-

Loss of hydrogen fluoride (HF): Cleavage of the C-F bond, leading to an [M-20]⁺ ion.

Caption: Predicted EI fragmentation of this compound.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In tandem mass spectrometry (MS/MS) experiments using a soft ionization source like ESI, the protonated molecule [M+H]⁺ at m/z 128 would be the precursor ion. Its fragmentation via CID would likely involve:

-

Loss of water (H₂O): From the protonated hydroxyl group, leading to an [M+H-H₂O]⁺ ion at m/z 110.

-

Loss of carbon monoxide (CO): Resulting in an [M+H-CO]⁺ ion at m/z 100.

-

Loss of hydrogen fluoride (HF): Leading to an [M+H-HF]⁺ ion at m/z 108.

Sources

- 1. This compound | C6H6FNO | CID 74889043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. What are the common ionization methods for GC/MS [scioninstruments.com]

- 4. Ionization Source Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 6. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Fluoro-3-hydroxy-2-methylpyridine (CAS No. 1227577-28-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in critical biological interactions.[1][2] The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful tool in modern drug discovery. Fluorination can profoundly modulate a molecule's physicochemical properties, including metabolic stability, bioavailability, and target binding affinity.[3] 6-Fluoro-3-hydroxy-2-methylpyridine (CAS No. 1227577-28-7) is a key building block that embodies the advantageous characteristics of this class of compounds, serving as a versatile intermediate in the synthesis of complex therapeutic agents.[4][5] This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1227577-28-7 | [4][5] |

| Molecular Formula | C₆H₆FNO | [4][5] |

| Molecular Weight | 127.12 g/mol | [4] |

| IUPAC Name | 6-fluoro-2-methylpyridin-3-ol | [6] |

| SMILES | CC1=NC(F)=CC=C1O | [4] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥97% (Typical Commercial Grade) | [5] |

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to fluorinated pyridines exist, a common strategy involves the diazotization of an amino-substituted precursor followed by nucleophilic substitution. A plausible and efficient synthesis of this compound can be conceptualized from readily available starting materials. The following protocol is a representative method based on established chemical principles for the synthesis of related fluoropyridine compounds.[7]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of analogous fluorinated pyridines.[7]

Step 1: Bromination of 3-Amino-6-methylpyridine

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 3-amino-6-methylpyridine and acetonitrile.

-

Reagent Addition: Prepare an aqueous solution of sodium bromide and sodium bromate. Under ice bath cooling, add this solution to the reaction mixture with vigorous stirring.

-

Acidification: Slowly add sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-bromo-6-methylpyridine.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Diazotization and Fluorination to 2-Bromo-3-fluoro-6-methylpyridine

-

Reaction Setup: In a suitable vessel (e.g., a tetrafluoroethylene-lined reactor), dissolve the purified 3-amino-2-bromo-6-methylpyridine in anhydrous hydrogen fluoride.

-

Diazotization: Cool the solution to -78°C and slowly add sodium nitrite.

-

Fluorination: After the addition is complete, allow the reaction to warm to a temperature between -5°C and 5°C and stir for 30 minutes. Subsequently, raise the temperature to between 30°C and 70°C for 30-60 minutes to facilitate the fluorination.[7]

-

Work-up and Isolation: Carefully quench the reaction with an ice-water mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting 2-bromo-3-fluoro-6-methylpyridine by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[7]

Step 3: Hydroxylation to this compound

-

Reaction Setup: The conversion of the bromo- intermediate to the final hydroxylated product can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) or metal-catalyzed hydroxylation. For an SNAr approach, dissolve 2-bromo-3-fluoro-6-methylpyridine in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF).

-

Reagent Addition: Add a source of hydroxide, such as aqueous potassium hydroxide, and a copper catalyst if necessary.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction progress by TLC or HPLC.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain this compound.

-

Purification: Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations.

Role as a Pharmaceutical Intermediate

The fluorinated pyridine core of this compound is a key feature in many biologically active molecules. The fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles, while the hydroxyl and methyl groups provide points for further functionalization.[8] For instance, related structures like 6-Fluoro-3-iodo-2-methylpyridine are used in the synthesis of kinase inhibitors and antiviral agents through cross-coupling reactions.[8] It is plausible that this compound serves as a precursor to similar advanced pharmaceutical intermediates.

Illustrative Synthetic Application

The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or used as a directing group in subsequent reactions. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo further substitution reactions.

Sources

- 1. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. ES2187924T3 - PROCEDURE FOR PREPARING 2-HYDROXY-6-TRIFLUORO-METHYLPYRIDINE. INA - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. 1227577-28-7 CAS Manufactory [m.chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of 6-Fluoro-3-hydroxy-2-methylpyridine

This guide provides a comprehensive overview of the solubility of 6-Fluoro-3-hydroxy-2-methylpyridine, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and pharmaceutical formulations.

Introduction to this compound

This compound is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a pyridine ring with fluoro, hydroxyl, and methyl groups, suggests its potential as a versatile building block in the synthesis of biologically active molecules. The fluorine substitution, in particular, can enhance metabolic stability and binding affinity, making it an attractive moiety in drug design. The solubility of such compounds is a determining factor in their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, their therapeutic efficacy.

Theoretical Framework: Factors Governing Solubility

The solubility of an organic compound like this compound is governed by a combination of its physicochemical properties and the characteristics of the solvent.

2.1. Molecular Structure and Polarity: The presence of both a polar hydroxyl group and a nitrogen atom in the pyridine ring, capable of hydrogen bonding, alongside a relatively nonpolar methyl group and a fluorine atom, gives the molecule a degree of amphiphilicity. Its solubility will thus be highly dependent on the polarity of the solvent.

2.3. Temperature: Solubility is also influenced by temperature. For most solid solutes, solubility increases with temperature, although there are exceptions.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4]

3.1. Thermodynamic vs. Kinetic Solubility:

-

Thermodynamic Solubility: This is the equilibrium solubility of a compound in a given solvent, representing the true saturation point. It is typically determined for pure, solid compounds and often requires longer incubation times (24 hours or more) to reach equilibrium.[5][6]

-

Kinetic Solubility: This is often measured in early-stage drug discovery from a DMSO stock solution. It can sometimes overestimate thermodynamic solubility due to the formation of supersaturated solutions.[4][7]

3.2. Standard Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., water, buffer at a specific pH) at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[8]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[8] This extended time allows the system to reach thermodynamic equilibrium.[6][8]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

3.3. Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

While specific quantitative solubility data for this compound is not available in the public domain based on the conducted searches, the following table illustrates how such data should be presented.

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Deionized Water | 25 | ~7 | Data Not Found | Shake-Flask |

| PBS | 37 | 7.4 | Data Not Found | Shake-Flask |

| 0.1 M HCl | 25 | 1 | Data Not Found | Shake-Flask |

| Ethanol | 25 | N/A | Data Not Found | Shake-Flask |

| DMSO | 25 | N/A | Data Not Found | Shake-Flask |

Interpretation of Expected Results:

-

Aqueous Solubility: Due to the polar functional groups, moderate aqueous solubility is expected.

-

pH-Dependent Solubility: The solubility in acidic solutions (e.g., 0.1 M HCl) is anticipated to be significantly higher than in neutral or basic solutions due to the protonation of the pyridine nitrogen.

-

Organic Solvents: The compound is likely to exhibit good solubility in polar organic solvents like ethanol and DMSO.

The Role of pKa in Aqueous Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. For a basic compound like this compound, the total aqueous solubility (ST) is the sum of the intrinsic solubility of the un-ionized form (S0) and the solubility of the protonated (ionized) form.

The Henderson-Hasselbalch equation can be adapted to illustrate this relationship.

Caption: Impact of pH on the ionization and solubility of a basic compound.

Conclusion

The solubility of this compound is a multifaceted property that is essential for its development as a potential pharmaceutical agent. While specific experimental data is not publicly available, this guide provides the theoretical foundation and practical, field-proven methodologies for its determination. The shake-flask method remains the benchmark for obtaining reliable thermodynamic solubility data. Furthermore, a thorough understanding of the compound's pKa is critical for interpreting its pH-dependent solubility profile, which is a key consideration in drug formulation and predicting in vivo behavior. Researchers are strongly encouraged to perform these experimental evaluations to accurately characterize this promising chemical entity.

References

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubChem. This compound. [Link]

-

mVOC. 2-methylpyridine. [Link]

-

chemeurope.com. Pyridine. [Link]

Sources

- 1. This compound | C6H6FNO | CID 74889043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. quora.com [quora.com]

A Comprehensive Theoretical Analysis of 6-Fluoro-3-hydroxy-2-methylpyridine: A Quantum Chemical Perspective

An In-depth Technical Guide:

Abstract: This technical guide provides a detailed theoretical exploration of 6-fluoro-3-hydroxy-2-methylpyridine (CAS: 1227577-28-7), a fluorinated pyridine derivative of interest in pharmaceutical and materials science research.[1][2][3] Leveraging the principles of Density Functional Theory (DFT), we dissect the molecule's core properties, including its structural geometry, tautomeric stability, spectroscopic signatures, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a foundational quantum chemical framework to inform and accelerate experimental design and application. Key analyses include investigations into the molecule's tautomeric equilibrium, optimized geometric parameters, theoretical vibrational (IR) and NMR spectra, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) map to predict reactivity.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, prized for their versatile chemical properties and biological activity. The introduction of fluorine and hydroxyl groups onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₆H₆FNO, Mol. Wt.: 127.12 g/mol ) is a compound that combines these influential functional groups.[1][2][4]

A thorough understanding of its theoretical properties at an atomic level is paramount for predicting its behavior and designing rational applications. Quantum chemical calculations, particularly DFT, offer a powerful, non-empirical approach to elucidate these properties with high accuracy.[5] This guide synthesizes established computational methodologies to present a comprehensive theoretical profile of the title compound.

Computational Methodology: A Self-Validating System

The theoretical data presented herein are derived from a computational approach grounded in Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying molecular systems.[5]

Pillar of Trustworthiness: The chosen methodology represents a standard, validated protocol for the analysis of heterocyclic compounds, ensuring the reliability of the predicted properties.[6][7]

-

Theory Level: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely selected for its proven accuracy in calculating the structural and electronic properties of similar organic molecules.[5][6][7]

-

Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5][7]

-

Workflow: All structures are first subjected to geometry optimization to find their lowest energy conformation. Vibrational frequency calculations are then performed on the optimized geometries to confirm they are true energy minima (absence of imaginary frequencies) and to derive theoretical IR spectra.[5] Electronic properties, such as molecular orbitals and electrostatic potentials, are calculated from the optimized structures.

Caption: A standard computational workflow for quantum chemical studies.

Structural Analysis and Tautomerism

A critical theoretical property of hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the corresponding pyridone (keto) form. This equilibrium can be influenced by solvent effects and substitution patterns, and it fundamentally dictates the molecule's hydrogen bonding capabilities and reactivity.[5]

For this compound, the equilibrium is between the native hydroxy form and the 6-fluoro-2-methyl-1H-pyridin-3-one form. DFT calculations on similar systems, such as 2-hydroxy-6-methylpyridine, have shown that the pyridone tautomer is often more stable, particularly in the solid state and polar solvents.[5]

Caption: Tautomeric equilibrium of this compound.

Optimized Molecular Geometry

The geometry of the most stable tautomer is optimized to determine its structural parameters. Based on analyses of similar molecules like 2-bromo-3-hydroxy-6-methyl pyridine, the pyridine ring is expected to be largely planar.[6] The table below summarizes predicted bond lengths for key interactions, which are crucial for understanding the molecule's conformation and steric profile.

| Parameter | Predicted Bond Length (Å) | Comment |

| C-O (Hydroxy) | ~1.35 | Typical for an aromatic C-O single bond. |

| O-H | ~0.97 | Standard O-H bond length. |

| C-F | ~1.34 | Characteristic of a C(sp²)-F bond on an aromatic ring. |

| C-N (in ring) | ~1.34 - 1.38 | Typical aromatic C-N bond lengths. |

| C-C (in ring) | ~1.38 - 1.40 | Aromatic C-C bond lengths. |

| C-C (ring-methyl) | ~1.50 | Standard C(sp²)-C(sp³) single bond. |

Note: These values are predictive, based on DFT calculations for structurally similar compounds.[6]

Theoretical Spectroscopic Profile

Theoretical spectroscopy provides a powerful tool for interpreting experimental data and confirming molecular structure.

Vibrational Analysis (FT-IR Spectrum)

Calculated vibrational frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key functional groups exhibit characteristic vibrational modes. For this compound, the most diagnostic peaks are predicted as follows.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| O-H Stretch | 3400 - 3600 | Strong, Broad | Confirms the presence of the hydroxyl group.[8] |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Characteristic of hydrogens on the pyridine ring.[8] |

| C-H Stretch (Methyl) | 2950 - 3000 | Medium | Confirms the sp³ C-H bonds of the methyl group.[8] |

| C=N / C=C Stretch (Ring) | 1550 - 1650 | Strong | Aromatic ring vibrations are a key feature of the fingerprint region. |

| C-O Stretch | 1200 - 1260 | Strong | Associated with the hydroxyl group's carbon-oxygen bond. |

| C-F Stretch | 1100 - 1200 | Strong | A strong, characteristic peak confirming the presence of the C-F bond. |

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., 0.9613) for better correlation.[6]

NMR Spectrum Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei.

-

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the δ 7.0-8.5 ppm range. The hydroxyl proton signal can be broad and its position variable, while the methyl protons will appear as a singlet further upfield, likely around δ 2.5 ppm.[9][10]

-

¹³C NMR: The aromatic carbons will resonate in the δ 120-160 ppm region. The carbon bearing the fluorine atom will show a large C-F coupling constant, and the carbon attached to the hydroxyl group will also be significantly deshielded. The methyl carbon will have a characteristic upfield signal around δ 20-25 ppm.[11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]

-

HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is likely distributed across the aromatic ring, representing the areas susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For similar pyridine derivatives, this gap is typically in the range of 5-6 eV.[6]

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.[13][14]

-

Color Convention:

For this compound, the MEP map is predicted to show a strong negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for hydrogen bond acceptance and interaction with electrophiles. A region of positive potential (blue) is expected around the hydroxyl hydrogen, making it a prime hydrogen bond donor site. The fluorine atom will also contribute to a negative potential in its vicinity.

Conclusion

This technical guide has detailed the theoretical properties of this compound using a robust DFT-based computational framework. The analysis reveals a molecule with a rich electronic landscape, characterized by a significant tautomeric equilibrium and distinct regions of electrophilic and nucleophilic potential. The predicted structural parameters, spectroscopic signatures (IR, NMR), and reactivity indicators (HOMO-LUMO gap, MEP map) provide a comprehensive, foundational understanding of this compound. These theoretical insights serve as a valuable predictive tool to guide further experimental investigations in drug discovery, chemical synthesis, and materials science, ultimately enabling a more efficient and targeted development process.

References

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 6 Molecular electrostatic potential maps generated with.... Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map. Retrieved January 19, 2026, from [Link]

-

Proteopedia. (2025). Electrostatic potential maps. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methylpyridine. Retrieved January 19, 2026, from [Link]

-

UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Retrieved January 19, 2026, from [Link]

-

Bajpai, A. et al. (2025). Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. Molecular orbital energies for the most relevant orbitals of.... Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved January 19, 2026, from [Link]

-

PMC. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved January 19, 2026, from [Link]

-

MIT OpenCourseWare. (2017, August 3). 13. Molecular Orbital Theory. YouTube. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved January 19, 2026, from [Link]

-

NIH. (2007, March 21). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved January 19, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1227577-28-7 CAS Manufactory [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-3-hydroxy-2-methylpyridine: Unveiling Molecular Properties for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Fluoro-3-hydroxy-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine scaffolds are prevalent in numerous approved pharmaceuticals, and the strategic placement of fluoro, hydroxyl, and methyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] Understanding the electronic structure and associated properties of this molecule at a quantum mechanical level is paramount for rational drug design and development. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the theoretical underpinnings and practical application of Density Functional Theory (DFT) for elucidating the key chemical characteristics of this compound. We will delve into the causality behind methodological choices, provide a step-by-step computational workflow, and discuss the interpretation of calculated parameters in the context of drug discovery.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS: 1227577-28-7) is a substituted pyridine derivative with a molecular formula of C₆H₆FNO and a molecular weight of 127.1163 g/mol .[4][5][6] The pyridine ring is a well-established pharmacophore, and the unique combination of its substituents makes this molecule a valuable building block in the synthesis of novel therapeutic agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, and the methyl group can influence steric interactions and solubility.[1][3]

Quantum chemical calculations offer a powerful in-silico approach to predict and understand the intrinsic properties of such molecules, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.[7][8] By employing these methods, we can gain insights into:

-

Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to its interaction with target proteins.

-

Electronic Properties: The distribution of electrons within the molecule, including its reactivity and ability to participate in various chemical reactions.[7][9]

-

Spectroscopic Features: Predictions of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the synthesized compound.[10][11][12][13]

-

Reactivity Descriptors: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide valuable information about the molecule's potential as an electron donor or acceptor, which is crucial for understanding its role in biological interactions.[14][15][16][17][18]

This guide will focus on the practical application of Density Functional Theory (DFT) to investigate these properties for this compound.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate prediction of molecular properties hinges on the selection of an appropriate theoretical method and basis set.[19] While several quantum chemical methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for molecules of this size, making it a widely used tool in computational chemistry and drug discovery.[9][20]

A Primer on Quantum Chemical Methods

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[21][22] While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurate property prediction.[21][23]

-

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation.[21][23][24][25] They offer higher accuracy but come with a significantly greater computational cost, making them less practical for routine calculations on drug-like molecules.[24]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density.[9][20] A key advantage of DFT is that it incorporates electron correlation through the exchange-correlation functional, providing results of comparable accuracy to post-HF methods at a fraction of the computational cost.[7][8][9]

The Importance of Basis Sets

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function.[26][27][28] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[19]

-

Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and offer a good compromise between accuracy and computational efficiency for a broad range of organic molecules. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.[29]

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.[19]

For the purpose of this guide, we will employ the B3LYP functional with the 6-31G(d,p) basis set , a combination that has been shown to provide reliable results for a wide variety of organic molecules.[30][31]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

This section outlines a detailed protocol for performing DFT calculations on this compound using a quantum chemistry software package such as Gaussian or ORCA.[32][33][34][35][36]

Molecular Structure Preparation

-

Construct the 3D structure of this compound using a molecular modeling program like GaussView, Avogadro, or ChemDraw.

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.[37]

Input File Preparation for DFT Calculation

The following is a sample input file for a geometry optimization and frequency calculation using the Gaussian software package.[30][38]

Explanation of the Input File:

-

%nprocshared=4: Specifies the number of processors to be used.

-

%mem=1GB: Allocates 1 GB of memory for the calculation.

-

#p B3LYP/6-31G(d,p) Opt Freq: This is the route section.

-

B3LYP: The exchange-correlation functional.

-

6-31G(d,p): The basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation.

-

-

This compound: A descriptive title for the calculation.

-

0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

The subsequent lines define the atomic coordinates in Cartesian format.

Execution and Analysis of the Calculation

-

Submit the input file to the quantum chemistry software.[30]

-

Upon successful completion, analyze the output file . Key information to extract includes:

-

Optimized Geometry: The final, lowest-energy structure of the molecule.

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Vibrational Frequencies: Ensure there are no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental IR spectra.

-